molecular formula C18H16ClN3O2S B3548297 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide

Cat. No.: B3548297
M. Wt: 373.9 g/mol
InChI Key: NGXCSEWTFQKFGV-UHFFFAOYSA-N
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Description

Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . They are known by several names including azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans . Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic .


Synthesis Analysis

The synthesis of oxadiazoles often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . The intermediate oxadiazole is then reacted with chloroacetyl derivatives of phenols and anilines derivatives to afford the title oxadiazole derivatives .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . The variation in the properties of these oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .


Chemical Reactions Analysis

Oxadiazoles can undergo a variety of chemical reactions. For example, acylation of the amino group of oxadiazoles with some acid chlorides yields the acylated compounds . Cyclization of acetamides by reaction with ammonium thiocyanate gives the thiazolidinones .


Physical and Chemical Properties Analysis

Oxadiazoles are soluble in water . Their molecular formula is C2H2ON2 and they have a molecular mass of 70.05 g/mol .

Mechanism of Action

While the specific mechanism of action for “2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-chloro-2-methylphenyl)acetamide” is not available, oxadiazoles in general have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Future Directions

The future of oxadiazole research is promising, with ongoing studies into their potential applications in medicine and other fields. For example, oxadiazoles have been identified as potential leads for new drugs .

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-12-9-14(19)7-8-15(12)20-16(23)11-25-18-22-21-17(24-18)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXCSEWTFQKFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide

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